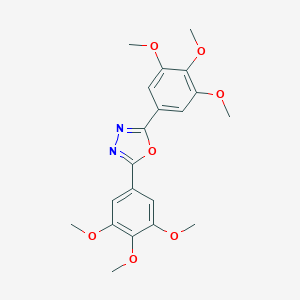
2,5-Bis(3,4,5-triméthoxyphényl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to the 2 and 5 positions of the oxadiazole ring
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
Target of Action
The primary target of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is the Platelet Activating Factor receptor (PAF-R) . PAF-R is a cell surface receptor that plays a crucial role in inflammation and allergic responses.
Mode of Action
2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole acts as a potent antagonist of the PAF-R . It competes with the Platelet Activating Factor (PAF) for binding to the PAF-R, thereby inhibiting the receptor’s activation and subsequent downstream signaling .
Biochemical Pathways
The antagonism of PAF-R by 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole affects several biochemical pathways. PAF is known to stimulate the production of active oxygen species by human monocyte-derived macrophages . By blocking PAF-R, the compound can potentially inhibit this process, thereby modulating inflammatory responses.
Pharmacokinetics
Its molecular weight (4064 Da ) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 Da are generally well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole’s action primarily involve the modulation of inflammatory and allergic responses. By blocking PAF-R, it can potentially inhibit the activation of polymorphonuclear leukocytes and monocytes, cells that play key roles in these responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of a suitable precursor. One common method is the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated trimethoxyphenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(3,4,5-trimethoxyphenyl)furan: Similar structure but with a furan ring instead of an oxadiazole ring.
3,4,5-Trimethoxybenzohydrazide: A precursor in the synthesis of the oxadiazole compound.
3,4,5-Trimethoxyphenyl derivatives: Various compounds with similar trimethoxyphenyl groups.
Uniqueness
2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring with the trimethoxyphenyl groups enhances its potential for various applications, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)19-21-22-20(29-19)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMJPGFUGZBTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177856 | |
| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23288-95-1 | |
| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of the palladium(II) complex with 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole?
A1: The X-ray crystal structure of the palladium(II) complex with 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole reveals key structural details. [] This complex crystallizes in the monoclinic space group p21/n, with specific lattice parameters (a = 8.7736 (3) Å, b = 19.1568 (6) Å, c = 15.7834 (5) Å, β = 100.106 (1)°). [] This information provides valuable insights into the molecular arrangement and packing of the complex, which can influence its properties and potential applications.
Q2: How does the number of alkoxy side chains on 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives affect their mesogenic behavior?
A2: Research indicates that increasing the number of alkoxy side chains on 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives significantly impacts their ability to form mesophases. While derivatives with four or eight side chains primarily form crystalline phases, those with twelve side chains exhibit columnar (Col) phases. [] This difference highlights the role of molecular shape and intermolecular interactions in dictating the self-assembly and liquid crystal behavior of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


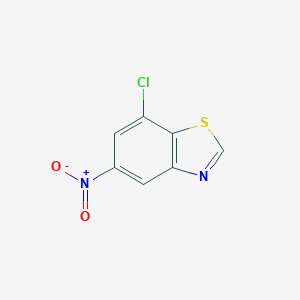
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
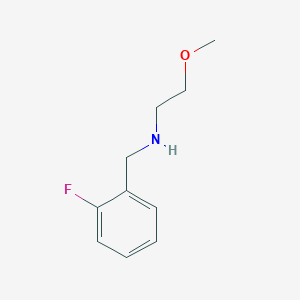
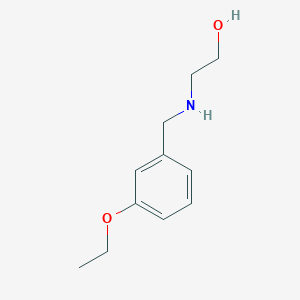
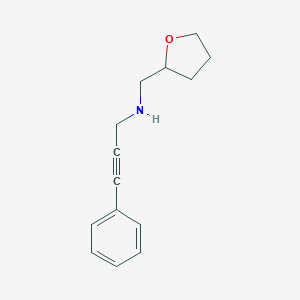
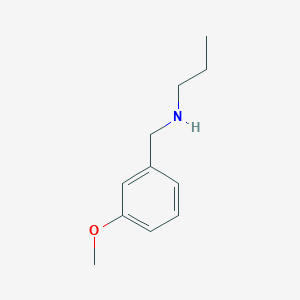
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
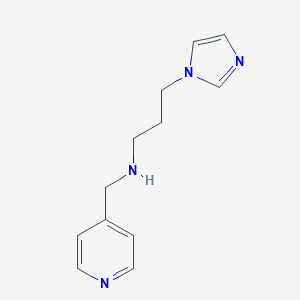
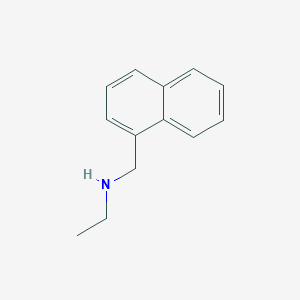
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)

![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
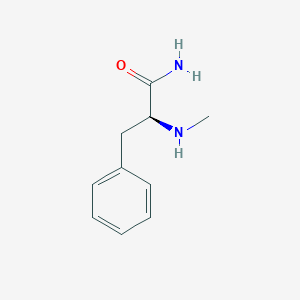
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
